molecular formula C21H41N5 B8117903 Pyrimidyn-7

Pyrimidyn-7

Cat. No.: B8117903
M. Wt: 363.6 g/mol
InChI Key: CKRZZHPNUCLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Dynamin Inhibitors in Cellular Biology

Dynamins, a family of GTPases critical for membrane fission during endocytosis, have long been targeted for pharmacological intervention to modulate cellular trafficking. Early inhibitors like dynasore and its derivatives (e.g., Dyngo-4a) non-competitively inhibited dynamin GTPase activity but faced limitations in specificity and reversibility. These compounds, identified through high-throughput screening, primarily disrupted dynamin’s oligomerization or GTP binding, often leading to off-target effects on related proteins like dynamin-related protein 1 (Drp1). The discovery of this compound emerged from a need for agents capable of precisely targeting dynamin’s functional domains without perturbing broader cellular processes. Unlike predecessors, this compound’s design leverages pyrimidine’s aromatic heterocyclic structure to engage both GTP and lipid-binding sites, enabling reversible inhibition.

Structural Classification of Pyrimidine-Based Pharmacological Agents

Pyrimidines, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3, serve as foundational scaffolds in medicinal chemistry. This compound (N2-[2-(Dimethylamino)ethyl]-N4-dodecyl-6-methyl-2,4-pyrimidinediamine) incorporates a dodecyl chain at the N4 position and a dimethylaminoethyl group at N2, optimizing lipid membrane interaction and intracellular delivery (Table 1). The methyl group at C6 enhances steric stability, while the pyrimidine core facilitates π-π stacking with dynamin’s aromatic residues. This structural configuration contrasts with classical pyrimidine derivatives like cytosine or thymine, which lack the hydrophobic extensions necessary for dynamin inhibition.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₁H₄₁N₅
Molecular Weight 363.59 g/mol
CAS Number 1440126-94-2
Solubility 50 mM in DMSO
Purity >97%
Storage Conditions -20°C (desiccated)

Rationale for this compound Design: Targeting Dual Dynamin Domains

Dynamin’s role in membrane scission requires coordinated GTP hydrolysis and membrane curvature sensing, processes mediated by its GTPase and pleckstrin homology (PH) domains, respectively. This compound’s dual inhibition arises from its capacity to bind both domains simultaneously, preventing GTP loading and phospholipid interactions (Figure 1). This mechanism contrasts with single-target inhibitors like dynasore, which non-specifically disrupt GTPase activity across dynamin isoforms. By competitively occupying these sites, this compound achieves reversible suppression of endocytosis, enabling precise temporal control in experimental settings.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRZZHPNUCLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidyn-7 involves several steps. One common method starts with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are then treated with malononitrile in the presence of sodium methoxide in methanol. This intermediate is then reacted with guanidine to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is usually supplied in a solution of dimethyl sulfoxide (DMSO) at a concentration of 50 mM .

Chemical Reactions Analysis

Types of Reactions

Pyrimidyn-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Endocytosis Studies
    • Pyrimidyn-7 has been utilized to investigate the mechanisms of endocytosis in various cell types. Studies have shown that treatment with this compound results in decreased internalization of macromolecules, allowing researchers to dissect the roles of different proteins involved in endocytic pathways .
  • Phagocytosis Research
    • In phagocytosis assays, this compound has been shown to affect the efficiency of phagocytic cup formation. Specifically, it reduces the recruitment of actin to the phagocytic cup, thereby impairing the internalization process in human monocyte-derived macrophages (hMDMs). This effect highlights its potential as a tool for studying immune responses and macrophage functionality .
  • Extracellular Vesicle (EV) Research
    • The role of EVs in intercellular communication has gained significant attention. This compound is used to explore how dynamin-mediated processes influence EV release and uptake. Its application helps elucidate the dynamics of EV biology, including their biogenesis and interaction with recipient cells .

Case Study 1: Phagocytosis Efficiency

In a controlled experiment, hMDMs treated with this compound showed a significant reduction in the number of internalized red blood cells compared to untreated controls. This study involved quantifying both associated and internalized RBCs, revealing that while binding was unaffected, internalization was markedly impaired (p < 0.01) when treated with this compound .

Case Study 2: Endocytic Pathway Dissection

A multi-faceted investigation into endocytic pathways demonstrated that embryos treated with this compound exhibited altered cargo uptake into brain lymphatic endothelial cells (BLECs). This research emphasizes the compound's utility in understanding how dynamin activity influences cellular uptake mechanisms during development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Endocytosis StudiesInvestigating cellular uptake mechanismsReduced macromolecule internalization
Phagocytosis ResearchAnalyzing phagocytic efficiency and actin recruitmentImpaired internalization in macrophages
EV ResearchStudying dynamics of extracellular vesicle release and uptakeInsights into EV biogenesis and function

Mechanism of Action

Pyrimidyn-7 exerts its effects by competitively inhibiting the binding of GTP and phospholipids to the GTPase and PH domains of dynamin, respectively. This inhibition disrupts the normal function of dynamin, leading to the reversible inhibition of clathrin-mediated endocytosis and synaptic vesicle endocytosis in nerve terminals .

Comparison with Similar Compounds

Dynamin Inhibitors: Pyrimidyn-7 vs. Dyngo 4a

Parameter This compound Dyngo 4a
Structure Pyrimidine derivative Aryl-substituted tetrahydroisoquinoline
Mechanism Dynamin GTPase inhibition Dynamin polymerization blockade
Efficacy in TBI Reduces Tau4R-GFP+ puncta (p<0.001) Reduces spinal cord Tau aggregates (p<0.001)
Application Model Zebrafish larvae Mammalian spinal cord
Purity ≥97% Commercial formulations (e.g., ≥95%)

Key Findings :

  • Both compounds inhibit dynamin but target distinct stages: this compound prevents GTPase activity, while Dyngo 4a disrupts polymerization .
  • This compound shows efficacy in larval zebrafish, a model for rapid neurological screening, whereas Dyngo 4a is validated in mammalian systems .

Structural Analogs: Pyrimidine Derivatives with Diverse Activities

Comparisons with structurally related compounds highlight functional diversity driven by substituent variation:

Pyrido[2,3-d]pyrimidin-7(8H)-ones
  • Structure : Fused pyridine-pyrimidine ring with a ketone group at position 7 .
  • Activity : Anticancer, antimicrobial, and anti-inflammatory properties .
  • Key Difference : Unlike this compound, these derivatives lack dynamin inhibition but are optimized for kinase modulation .
7-Thio Derivatives of Dihydrocyclopentapyrimidinediones
  • Structure : Thioether substitution at position 7 with a cyclopentane ring .
  • Activity : Potent antioxidants, scavenging free radicals via sulfur-mediated redox pathways .
  • Key Difference : Focus on oxidative stress mitigation rather than endocytosis regulation .
Zolyl-Pyrido[2,3-d]-Pyrimidines
  • Structure : Triazolo-pyrimidine hybrids with aryl substituents .
  • Activity : Anticancer agents targeting microtubule dynamics .
  • Key Difference : Mechanistic divergence (microtubule inhibition vs. dynamin blockade) .

Biological Activity

Pyrimidyn-7 is a pyrimidine-based compound that has garnered attention for its significant biological activities, particularly as a dynamin inhibitor. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and its potential therapeutic applications.

This compound functions primarily by inhibiting the activity of dynamin, a GTPase involved in membrane fission during endocytosis. It has been shown to reversibly inhibit clathrin-mediated endocytosis (CME) of both transferrin and epidermal growth factor (EGF) in various non-neuronal cell lines. The compound exhibits competitive inhibition of GTP and phospholipid interactions with dynamin I and II, with IC50 values of 1.1 μM and 1.8 μM, respectively . This dual mechanism allows this compound to limit the recruitment and activation of dynamin at membranes, thus blocking endocytosis effectively.

Biological Activity Overview

Anticancer Properties:
this compound has been investigated for its anticancer properties, particularly in breast cancer models. In studies comparing various pyrimidine derivatives, compounds structurally related to this compound showed promising results against MCF-7 and MDA-MB-231 cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
This compoundMCF-71.15-FU17.02
Pyrimidine Derivative AMDA-MB-2319.465-FU11.73
Pyrimidine Derivative BMCF-715.3Abemaciclib238

Case Studies

  • Endocytosis Inhibition:
    In a study focusing on the cellular mechanisms of this compound, researchers demonstrated its ability to inhibit synaptic vesicle endocytosis in nerve terminals. This suggests potential applications in neurological contexts where endocytosis plays a crucial role .
  • Comparative Efficacy:
    A comparative study highlighted that compounds related to this compound had better selectivity indices against cancer cell lines compared to traditional agents like doxorubicin and erlotinib. This indicates that this compound may offer a more targeted therapeutic approach with potentially fewer side effects .

Q & A

Q. What are the validated protocols for synthesizing Pyrimidyn-7, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Begin with a literature review to identify established synthetic routes, prioritizing peer-reviewed studies that report yields, purity, and spectroscopic validation (e.g., NMR, HPLC) .
  • Document reagent ratios, reaction conditions (temperature, solvent system, catalysts), and purification steps in exhaustive detail, adhering to guidelines for experimental reproducibility .
  • Validate reproducibility by replicating the synthesis in triplicate, comparing yields and spectral data. Discrepancies >5% warrant re-evaluation of environmental variables (e.g., humidity, equipment calibration) .

Q. Which spectroscopic and chromatographic techniques are essential for initial characterization of this compound?

Methodological Answer:

  • Prioritize ¹H/¹³C NMR to confirm molecular structure and purity, ensuring solvent peaks are accounted for .
  • Pair with HPLC-MS to assess chemical stability and detect impurities. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for optimal resolution .
  • Include FT-IR to identify functional groups, cross-referencing peaks with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. How should researchers design preliminary stability tests for this compound under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies using ICH Q1A guidelines: expose samples to 40°C/75% relative humidity for 1–3 months, with periodic HPLC analysis to track degradation .
  • Test photostability via UV irradiation (ICH Q1B), comparing results to dark controls. Use quartz cells to avoid UV absorption interference from glass .
  • Quantify degradation products via LC-MS and propose degradation pathways using kinetic modeling (e.g., Arrhenius plots for temperature-dependent decay) .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity across studies be systematically resolved?

Methodological Answer:

  • Perform meta-analysis of existing data, stratifying results by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges to identify confounding variables .
  • Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch compound variability via NMR lot analysis .
  • Apply Bayesian statistical models to quantify uncertainty in dose-response curves, distinguishing true biological effects from methodological noise .

Q. What advanced computational strategies are suitable for elucidating this compound’s interaction mechanisms with target proteins?

Methodological Answer:

  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to model binding kinetics, validating predictions with experimental SPR (surface plasmon resonance) data .
  • Conduct docking studies (AutoDock Vina) with cryo-EM or X-ray crystallography structures, prioritizing flexible docking to account for protein conformational changes .
  • Cross-validate computational findings with mutagenesis experiments to identify critical binding residues, ensuring alignment between in silico and empirical results .

Q. What strategies optimize this compound’s purification process to minimize yield loss while ensuring pharmacopoeial-grade purity?

Methodological Answer:

  • Compare preparative HPLC vs. crystallization efficiency using design-of-experiments (DoE) frameworks, optimizing parameters like solvent polarity and temperature gradients .
  • Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time purity monitoring, reducing manual sampling errors .
  • Evaluate cost-benefit trade-offs of chiral separation techniques (e.g., SMB chromatography) for enantiopure synthesis, referencing green chemistry principles to minimize waste .

Methodological Frameworks for Addressing Research Gaps

Q. How can researchers refine hypotheses about this compound’s off-target effects using multi-omics approaches?

Methodological Answer:

  • Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) datasets to map pathway perturbations, using STRING database analysis to identify hub proteins .
  • Validate findings with CRISPR-Cas9 knockout models , prioritizing genes with ≥2-fold expression changes in omics data .
  • Apply systems pharmacology models to predict clinical relevance of off-target interactions, correlating in vitro IC50 values with therapeutic indices .

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Fit data to Hill slope models (GraphPad Prism) to estimate EC50/LC50 values, reporting 95% confidence intervals to quantify uncertainty .
  • Use ANCOVA to adjust for covariates like animal weight or cell passage number, ensuring homogeneity of variance via Levene’s test .
  • For threshold effects, apply piecewise regression to identify inflection points, corroborated by bootstrap resampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidyn-7
Reactant of Route 2
Reactant of Route 2
Pyrimidyn-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.